

Spectroscopic Characterization of 1-(4-Bromophenylsulfonyl)-1H-pyrrole: A Technical Guide

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Compound of Interest

Compound Name: 1-(4-Bromophenylsulfonyl)-1H-pyrrole

Cat. No.: B102771

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This technical guide provides a detailed overview of the spectroscopic characterization of the compound **1-(4-Bromophenylsulfonyl)-1H-pyrrole**. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic data based on the analysis of structurally similar compounds. It also outlines general experimental protocols for its synthesis and subsequent spectroscopic analysis, offering a foundational framework for researchers.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **1-(4-Bromophenylsulfonyl)-1H-pyrrole**. These predictions are derived from known spectral data of analogous compounds, including 1-(phenylsulfonyl)pyrrole and other substituted pyrrole derivatives.

Table 1: Predicted ^1H NMR Spectroscopic Data

| Chemical Shift (δ , ppm) | Multiplicity | Number of Protons | Assignment |
|----------------------------------|--------------|-------------------|--|
| ~ 7.8 - 7.6 | Doublet | 2H | Aromatic protons ortho to the sulfonyl group |
| ~ 7.6 - 7.4 | Doublet | 2H | Aromatic protons meta to the sulfonyl group |
| ~ 7.0 - 6.8 | Triplet | 2H | Pyrrole protons at C2 and C5 |
| ~ 6.3 - 6.1 | Triplet | 2H | Pyrrole protons at C3 and C4 |

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Table 2: Predicted ^{13}C NMR Spectroscopic Data

| Chemical Shift (δ , ppm) | Assignment |
|----------------------------------|--|
| ~ 140 - 138 | Aromatic carbon attached to the sulfonyl group |
| ~ 133 - 131 | Aromatic carbons ortho to the bromine atom |
| ~ 129 - 127 | Aromatic carbons meta to the bromine atom |
| ~ 128 - 126 | Aromatic carbon attached to the bromine atom |
| ~ 122 - 120 | Pyrrole carbons at C2 and C5 |
| ~ 112 - 110 | Pyrrole carbons at C3 and C4 |

Solvent: CDCl_3

Table 3: Predicted FT-IR Spectroscopic Data

| Wavenumber (cm ⁻¹) | Intensity | Assignment |
|--------------------------------|-----------|---|
| ~ 3150 - 3100 | Medium | C-H stretching (Aromatic and Pyrrole) |
| ~ 1580 - 1560 | Strong | C=C stretching (Aromatic ring) |
| ~ 1470 - 1450 | Medium | C=C stretching (Pyrrole ring) |
| ~ 1380 - 1360 | Strong | Asymmetric SO ₂ stretching |
| ~ 1190 - 1170 | Strong | Symmetric SO ₂ stretching |
| ~ 1090 - 1070 | Strong | S-N stretching |
| ~ 830 - 810 | Strong | C-H out-of-plane bending (para-substituted benzene) |
| ~ 750 - 730 | Strong | C-H out-of-plane bending (Pyrrole) |
| ~ 570 - 550 | Medium | C-Br stretching |

Sample Preparation: KBr pellet or thin film

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |
|---------|--|
| 285/287 | Molecular ion [M] ⁺ (corresponding to ⁷⁹ Br and ⁸¹ Br isotopes) |
| 221/223 | [M - SO ₂] ⁺ |
| 144 | [C ₄ H ₄ NSO ₂] ⁺ |
| 67 | [C ₄ H ₅ N] ⁺ (Pyrrole cation) |

Ionization Mode: Electron Ionization (EI)

Experimental Protocols

The following are generalized experimental protocols that can be adapted for the synthesis and spectroscopic characterization of **1-(4-Bromophenylsulfonyl)-1H-pyrrole**.

Synthesis of **1-(4-Bromophenylsulfonyl)-1H-pyrrole**

This synthesis is based on the N-arylsulfonylation of pyrrole.

- Materials: Pyrrole, 4-bromophenylsulfonyl chloride, a suitable base (e.g., sodium hydride, potassium carbonate, or triethylamine), and an appropriate aprotic solvent (e.g., tetrahydrofuran (THF), acetonitrile, or dichloromethane).
- Procedure:
 - To a solution of pyrrole in the chosen solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
 - Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the deprotonation of pyrrole.
 - Add a solution of 4-bromophenylsulfonyl chloride in the same solvent dropwise to the reaction mixture at 0 °C.
 - Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction with water or a saturated aqueous solution of ammonium chloride.
 - Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
 - Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
 - Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure **1-(4-Bromophenylsulfonyl)-1H-pyrrole**.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
- Data Acquisition: Acquire ^1H and ^{13}C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ^1H and 100 MHz for ^{13}C). For ^{13}C NMR, a proton-decoupled spectrum is typically obtained.

Fourier-Transform Infrared (FT-IR) Spectroscopy

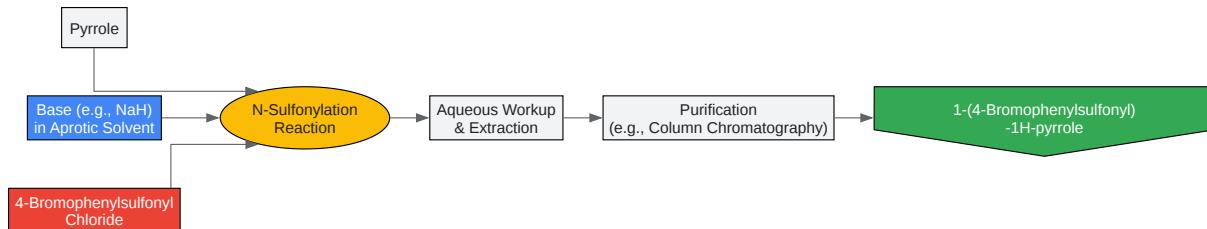
- Sample Preparation (KBr Pellet Method): Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder using a mortar and pestle.^[1] Press the mixture into a thin, transparent pellet using a hydraulic press.^[1]
- Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000-400 cm^{-1} .^[2]

Mass Spectrometry (MS)

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples or after dissolving in a volatile solvent for liquid injection.
- Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).^{[3][4]}
- Data Acquisition: Obtain the mass spectrum, which plots the relative abundance of ions versus their mass-to-charge (m/z) ratio.^[4]

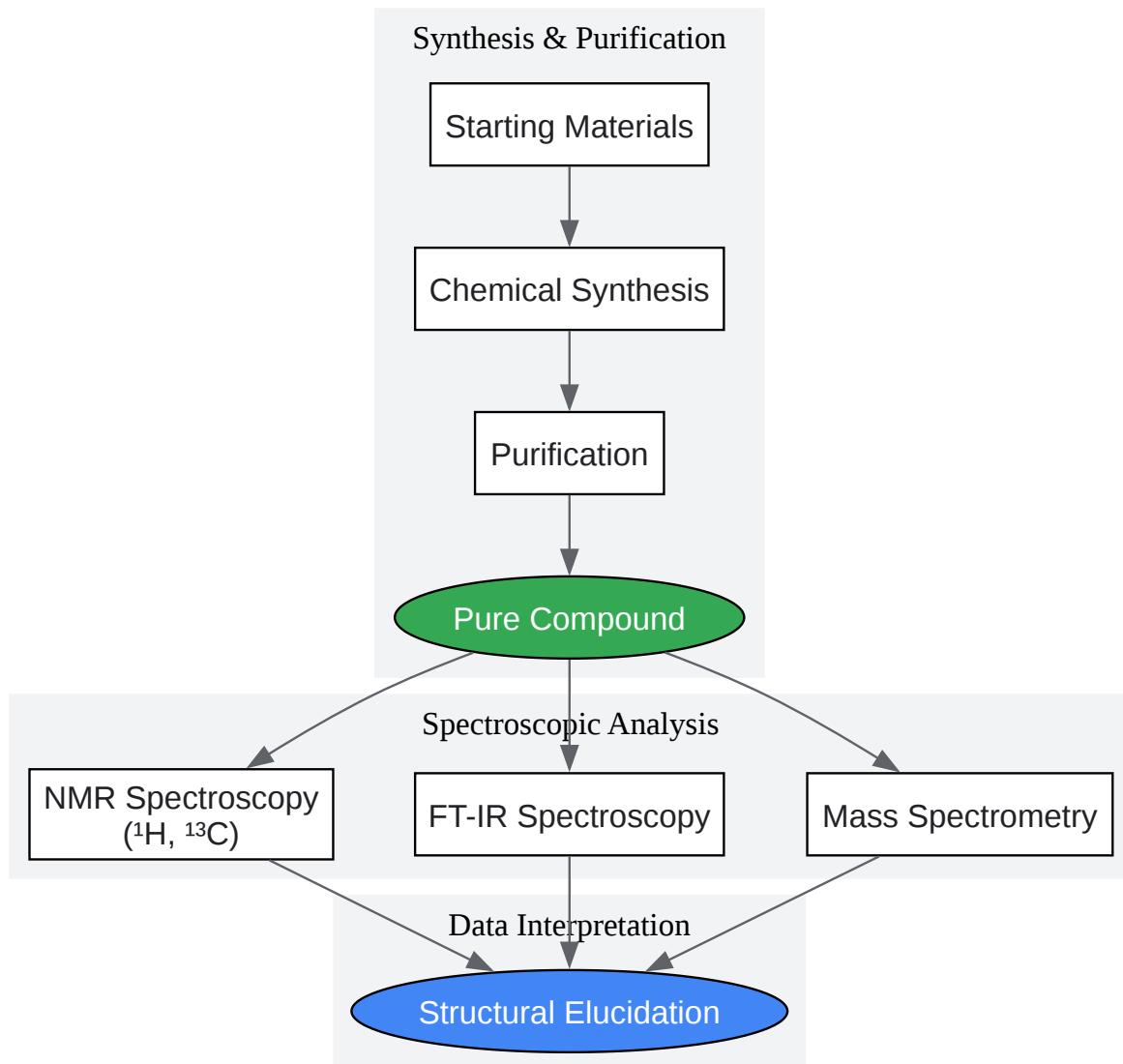
Workflow and Pathway Visualizations

The following diagrams illustrate the general workflow for the synthesis and characterization of **1-(4-Bromophenylsulfonyl)-1H-pyrrole**.



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Caption: Synthetic workflow for **1-(4-Bromophenylsulfonyl)-1H-pyrrole**.



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Caption: General workflow for spectroscopic characterization.

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